molecular formula C18H15BrN2O3S2 B12115811 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione

Cat. No.: B12115811
M. Wt: 451.4 g/mol
InChI Key: DKPJKZISWINIBN-UHFFFAOYSA-N
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Description

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[73003,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione is a complex organic compound characterized by its unique spiro structure The compound features a bromophenyl group and a spiro linkage involving a dithia-diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione typically involves multi-step organic reactions. One common approach includes the formation of the spiro linkage through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, palladium-catalyzed reactions are frequently employed to achieve regioselective arylation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[73003,7]dodec-3(7)-ene-8,1’-cyclopentane]-5,10,12-trione lies in its spiro structure and the presence of both dithia and diazatricyclo frameworks

Properties

Molecular Formula

C18H15BrN2O3S2

Molecular Weight

451.4 g/mol

IUPAC Name

11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione

InChI

InChI=1S/C18H15BrN2O3S2/c19-9-3-5-10(6-4-9)21-15(22)11-12(16(21)23)25-14-13(26-17(24)20-14)18(11)7-1-2-8-18/h3-6,11-12H,1-2,7-8H2,(H,20,24)

InChI Key

DKPJKZISWINIBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5

Origin of Product

United States

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